(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol
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Overview
Description
(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, also known as AMMO, is a biologically active compound that has been extensively studied for its pharmacological properties. AMMO is a derivative of the naturally occurring nucleoside, adenosine, and is structurally related to the neurotransmitter, dopamine. AMMO has been shown to have potential therapeutic applications in a number of diseases, including neurological disorders, cancer, and cardiovascular diseases.
Mechanism Of Action
The exact mechanism of action of (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol is not fully understood. However, it is believed that (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. For example, (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of glutathione, an important antioxidant molecule, in cells. It has also been shown to reduce the levels of reactive oxygen species, which are known to contribute to the development of several diseases. In addition, (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol. One potential area of research is the development of new synthetic methods for the production of (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol. Another area of research is the investigation of the potential therapeutic applications of (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, which could lead to the development of new drugs with improved pharmacological properties.
Synthesis Methods
(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of adenosine with methoxyamine hydrochloride and sodium borohydride in the presence of a catalytic amount of palladium on carbon. This method yields (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol in high purity and yield.
Scientific Research Applications
(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol has been extensively studied for its pharmacological properties. Several studies have demonstrated that (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol has potent antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJWFKPPXKEJV-YTLHQDLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)OC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol | |
CAS RN |
54623-23-3 |
Source
|
Record name | Methyl-3-amino-2,3,6-trideoxy-alpha-L-arabino-hexopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054623233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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